Eosin B: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Eosin B: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical structure, physicochemical properties, and applications of Eosin B, a versatile xanthene dye.
Introduction
Eosin B is a synthetic, red, fluorescent xanthene dye widely utilized in histology, cytology, and various research applications. As an acidic dye, it carries a net negative charge and primarily stains basic cellular components, such as the cytoplasm, connective tissue, and red blood cells, in shades of pink and red. This characteristic makes it an excellent counterstain to hematoxylin in the ubiquitous Hematoxylin and Eosin (H&E) staining protocol, providing critical morphological context to the blue-stained cell nuclei. Beyond its foundational role in histology, Eosin B's photophysical properties make it a valuable tool in fluorescence microscopy and as a photosensitizer in applications like photodynamic therapy. This guide provides a detailed overview of Eosin B's chemical structure, properties, and key experimental protocols for its use.
Chemical Structure and Identification
Eosin B is chemically distinct from its more common counterpart, Eosin Y, as a dibromo-dinitro derivative of fluorescein, which gives it a slightly more bluish tint.
Table 1: Chemical Identifiers for Eosin B
| Identifier | Value |
| IUPAC Name | disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
| Synonyms | C.I. Acid Red 91, Saffrosine, Eosin Bluish, Imperial Red, C.I. 45400 |
| CAS Number | 548-24-3 |
| Molecular Formula | C₂₀H₆Br₂N₂Na₂O₉ |
| Molecular Weight | 624.06 g/mol |
| SMILES | [Na+].[Na+].[O-]C(=O)c1ccccc1C2=C3C=C(C(=O)C(Br)=C3Oc4c(Br)c([O-])c(cc24)--INVALID-LINK--[O-])--INVALID-LINK--[O-] |
| InChI Key | GYYTYUGGVBYJHE-UHFFFAOYSA-L |
Physicochemical and Spectral Properties
The utility of Eosin B in various applications is dictated by its physicochemical and spectral characteristics. These properties influence its solubility, staining behavior, and fluorescence.
Table 2: Physicochemical Properties of Eosin B
| Property | Value |
| Appearance | Dark brown to dark green or red-brown powder |
| Melting Point | 275 °C (decomposes) |
| Solubility in Water | 300 - 390 g/L at 20°C |
| Solubility in Ethanol | Soluble |
| pKa | pKa1 = 2.2, pKa2 = 3.7 |
| pH of 10 g/L solution | 6.2 at 25°C |
Table 3: Spectral Properties of Eosin B
| Solvent | Absorption Max (λ_abs_, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em_, nm) | Quantum Yield (Φ_F_) |
| Ethanol | 527 | 95,000 | ~546 | 0.63 |
| Water (pH > 8) | ~520 | Not specified | ~545 | Not specified |
| Methanol | ~520 | Not specified | ~555 | Not specified |
Experimental Protocols
Eosin B is a cornerstone reagent in many biological laboratories. The following sections provide detailed protocols for its most common applications.
Preparation of Eosin B Staining Solution (0.5% Aqueous)
Materials:
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Eosin B powder
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Distilled or deionized water
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Glacial acetic acid (optional, to adjust pH)
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Stir plate and stir bar
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Volumetric flask
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Filter paper
Procedure:
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Weigh out 0.5 g of Eosin B powder.
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Add the powder to a beaker containing approximately 80 mL of distilled water.
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Place the beaker on a stir plate and stir until the dye is completely dissolved.
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Transfer the solution to a 100 mL volumetric flask.
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Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask.
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Bring the final volume to 100 mL with distilled water.
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For enhanced cytoplasmic staining, the pH can be adjusted to between 4.6 and 5.0 by adding a few drops of glacial acetic acid.
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Filter the solution before use to remove any undissolved particles.
Hematoxylin and Eosin (H&E) Staining for Paraffin-Embedded Sections
This protocol outlines the standard procedure for staining formalin-fixed, paraffin-embedded tissue sections.
Materials:
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Deparaffinized and rehydrated tissue sections on slides
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Harris Hematoxylin solution
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0.5% Eosin B solution
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Acid alcohol (e.g., 1% HCl in 70% ethanol)
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Bluing agent (e.g., 0.2% ammonia water or Scott's tap water substitute)
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Graded ethanol solutions (70%, 95%, 100%)
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Xylene
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Mounting medium and coverslips
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Staining jars
Procedure:
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Deparaffinization and Rehydration:
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Immerse slides in two changes of xylene for 5-10 minutes each.
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Transfer through two changes of 100% ethanol for 2-5 minutes each.
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Hydrate through 95% ethanol for 2-5 minutes.
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Hydrate through 70% ethanol for 2-5 minutes.
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Rinse well in distilled water.
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Hematoxylin Staining:
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Immerse slides in Harris Hematoxylin solution for 3-8 minutes.
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Wash in running tap water for 1-5 minutes.
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Differentiation:
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Quickly dip slides in acid alcohol for a few seconds to remove excess hematoxylin.
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Immediately wash in running tap water.
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Bluing:
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Immerse in a bluing agent for 30-60 seconds, or until nuclei turn a distinct blue.
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Wash thoroughly in running tap water for 1-5 minutes.
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Eosin Counterstaining:
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Immerse in 0.5% Eosin B solution for 30 seconds to 2 minutes. The optimal time will vary depending on tissue type and desired staining intensity.
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Briefly rinse in distilled water.
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Dehydration and Clearing:
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Dehydrate through graded alcohols: 95% ethanol (two changes, 1 minute each) and 100% ethanol (two changes, 1-2 minutes each).
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Clear in two changes of xylene for 2-5 minutes each.
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Mounting:
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Apply a drop of mounting medium to the tissue section and cover with a coverslip.
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Allow the slides to dry before microscopic examination.
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Expected Results:
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Nuclei: Blue/Purple
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Cytoplasm and Muscle Fibers: Pink to Red
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Collagen: Pink
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Erythrocytes: Red-Orange
Mechanism of Action and Applications
Histological Staining
The staining mechanism of Eosin B is based on electrostatic interactions. As an anionic (negatively charged) dye, it binds to cationic (positively charged) components within the tissue, which are termed acidophilic or eosinophilic. These are primarily proteins found in the cytoplasm, muscle filaments, and connective tissue fibers. This provides a vibrant contrast to the blue-purple nuclei stained by the basic dye, hematoxylin.
